benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate
Overview
Description
Benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate is a chemical compound with the molecular formula C14H14N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methoxypyridinyl group, and a propan-2-yloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
Benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-methoxypyridin-2-yl)carbamate
- Benzyl (4-methoxypyridin-3-yl)carbamate
- Benzyl (4-methoxypyridin-5-yl)carbamate
Uniqueness
Benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate is unique due to its specific substitution pattern and the presence of both methoxypyridinyl and propan-2-yloxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
benzyl N-[4-(3-methoxypyridin-4-yl)-2-propan-2-yloxyphenyl]carbamate |
InChI |
InChI=1S/C23H24N2O4/c1-16(2)29-21-13-18(19-11-12-24-14-22(19)27-3)9-10-20(21)25-23(26)28-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,25,26) |
InChI Key |
BKWPYEYWXVVTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(C=NC=C2)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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